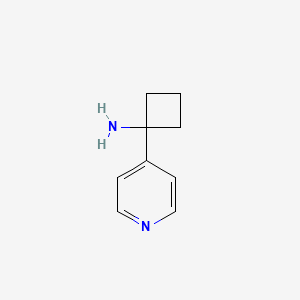

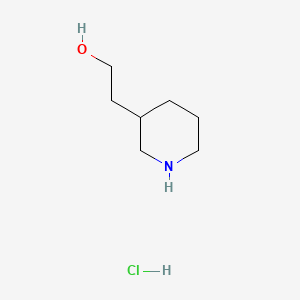

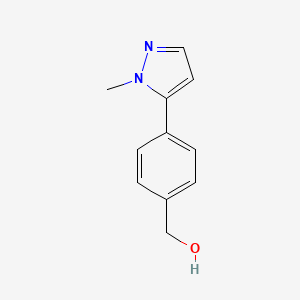

(S)-1-amino-2-methyl-1-phenylpropan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

-(S)-1-amino-2-methyl-1-phenylpropan-2-ol, or SAMP2, is an amino alcohol that has been studied extensively for its unique properties and potential applications. SAMP2 is a chiral molecule, meaning that it has two different forms that are mirror images of one another. SAMP2 is found in nature and is produced by certain bacteria, fungi, and plants. It has been studied for its potential use in a variety of applications, including as a pharmaceutical, a food additive, and a cosmetic ingredient. In

Applications De Recherche Scientifique

It has been used in the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes, particularly for the production of (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

Studies on the N-demethylation of tertiary amines like 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane by rodent liver homogenates have been conducted to understand isotope effects in enzymatic reactions (Abdel-Monem, 1975).

Research on intravenous self-administration of related compounds like (-)-cathinone and 2-amino-1-(2,5-dimethoxy-4-methyl)phenylpropane in rhesus monkeys has been carried out to study their reinforcing effects (Yanagita, 1986).

The synthesis of diastereomeric 1,2-diamino-1-phenylpropanes from u-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol has been described, which illustrates its utility in producing structurally complex molecules (Dufrasne & Néve, 2005).

It's been applied in the metabolic engineering of Escherichia coli for the production of biofuels like 2-methylpropan-1-ol (isobutanol), demonstrating its relevance in bioengineering and renewable energy research (Bastian et al., 2011).

The compound has also been involved in the synthesis of 1-aminopropan-2-ols with anti-malaria parasite activities, showcasing its potential in medicinal chemistry and drug development (Robin et al., 2007).

Propriétés

IUPAC Name |

(1S)-1-amino-2-methyl-1-phenylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKPSIGKWYUNJZ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-amino-2-methyl-1-phenylpropan-2-ol | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)

![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)

![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)

![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)

![(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B597243.png)